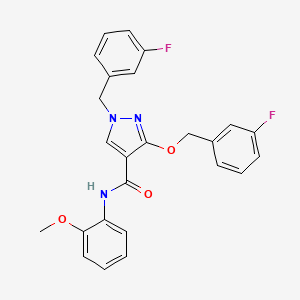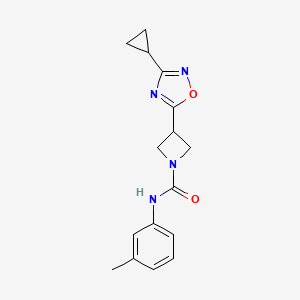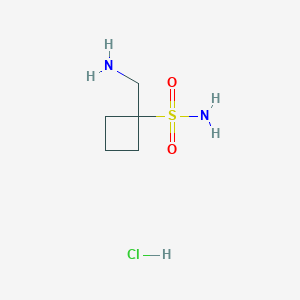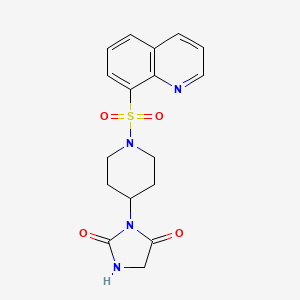![molecular formula C20H19BrFN3OS B2505788 1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine CAS No. 439097-13-9](/img/structure/B2505788.png)
1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine" is a structurally complex molecule that likely exhibits significant biological activity given its piperazine core, a common feature in many pharmacologically active compounds. Piperazine derivatives are known to play a crucial role in medicinal chemistry, often serving as the backbone for drugs targeting various diseases . The presence of a bromophenoxy moiety and a fluorophenyl group in the compound suggests potential for interactions with biological targets, possibly through hydrogen bonding or halogen interactions.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, similar piperazine derivatives have been synthesized using efficient processes. For instance, a related piperazine-1-yl-1H-indazole derivative was synthesized and characterized by spectral analysis, indicating that such compounds can be prepared in a straightforward manner . Another synthesis involved a four-component cyclocondensation using a sulfate catalyst in ethanol, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by X-ray crystallography, as seen in the study of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate . The piperazine ring typically adopts a chair conformation, which is a common feature that could be expected in the structure of "this compound" as well. The presence of substituents like the bromophenoxy and fluorophenyl groups would influence the overall molecular geometry and potentially the biological activity of the compound.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be influenced by the substituents attached to the piperazine core. For example, the benzotriazole moiety in a set of piperazine derivatives was found to contribute to the affinity for 5-HT1A and 5-HT2 receptors . The bromophenoxy and fluorophenyl groups in the compound of interest may similarly affect its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be deduced from their molecular structure and substituents. Compounds with a piperazine core often exhibit solid-state properties that are characterized by intermolecular hydrogen bonding, as seen in the crystal structure studies of novel piperazine derivatives . The presence of electronegative atoms such as fluorine and bromine in "this compound" suggests that it may have distinct physical properties, such as a higher melting point, due to strong intermolecular interactions. Additionally, the compound's solubility and stability would be influenced by the nature of its substituents.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrFN3OS/c21-15-1-7-18(8-2-15)26-20-23-13-19(27-20)14-24-9-11-25(12-10-24)17-5-3-16(22)4-6-17/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVNYLLAVMQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)OC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)
![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)
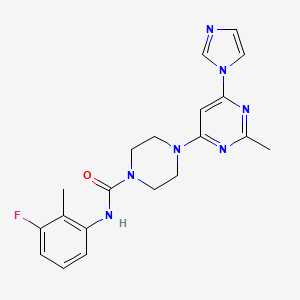
![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)
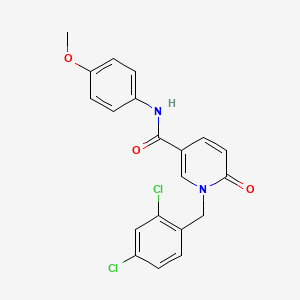
![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)

